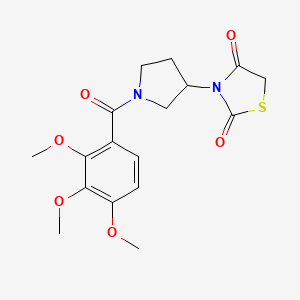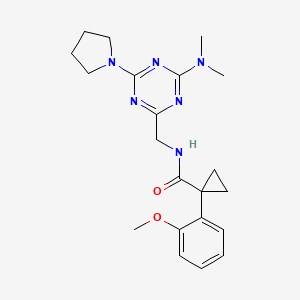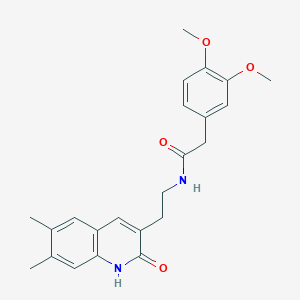
3-(1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound that contains a pyrrolidine ring and a thiazolidine-2,4-dione moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazolidine-2,4-dione moiety is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
The synthesis of thiazolidine and its derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiazolidine-2,4-dione moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazolidine-2,4-dione moiety contains one nitrogen and one sulfur atom .Scientific Research Applications
Synthesis and Biological Activity
The chemical compound 3-(1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is part of a broader category of thiazolidinediones, which have been extensively researched for their diverse biological activities. Thiazolidinediones are known for their therapeutic potential, particularly in the modulation of triglyceride accumulation in cells and their antidiabetic properties. For example, a series of substituted pyridines and purines containing 2,4-thiazolidinedione derivatives was synthesized and evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in diabetic mice models. One compound, identified as 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, showed promising results for further pharmacological studies (Kim et al., 2004).
Antimicrobial and Antifungal Activity
Thiazolidinediones have also demonstrated significant antimicrobial and antifungal activities. A series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones was synthesized and showed good activity against gram-positive bacteria. Among these compounds, specific derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, and also displayed excellent antifungal activity compared to commercially available drugs (Prakash et al., 2011).
Anticancer Properties
Thiazolidinediones have been investigated for their potential anticancer properties. In one study, thiazolidine-2,4-dione derivatives showed the ability to inhibit DNA topoisomerase I activity and induce apoptosis in human colon carcinoma cells. These findings suggest that thiazolidinediones could be explored further as candidates for anticancer therapy, highlighting their role in inducing tumour cell death through apoptotic pathways without causing genotoxicity or inhibiting telomerase activity in human lymphocyte cultures (Barros et al., 2013).
Future Directions
properties
IUPAC Name |
3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-23-12-5-4-11(14(24-2)15(12)25-3)16(21)18-7-6-10(8-18)19-13(20)9-26-17(19)22/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHZLTZZPHDFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)
![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)

![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)
![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766065.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide](/img/structure/B2766067.png)

![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)

